molecular formula C16H18N2O2S2 B6760002 N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6760002
M. Wt: 334.5 g/mol
InChI Key: HKWIEYNZPBNWQT-UHFFFAOYSA-N
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Description

N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, oxolane, and thiazole moieties

Properties

IUPAC Name

N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-15(11-9-22-16(17-11)12-3-1-7-20-12)18-14(10-5-6-10)13-4-2-8-21-13/h2,4,8-10,12,14H,1,3,5-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWIEYNZPBNWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)C(=O)NC(C3CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The oxolane ring is then incorporated via nucleophilic substitution reactions. Finally, the thiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and thiazole derivatives, such as:

Uniqueness

N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of cyclopropyl, thiophene, oxolane, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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